![molecular formula C19H15FN4O2 B10997673 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide](/img/structure/B10997673.png)
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide
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Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Indole Coupling: The final step involves coupling the indole moiety to the acetamide group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may lead to the formation of indole-2,3-diones.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to quinazolinone derivatives. For instance, derivatives of quinazolinone have shown promising activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and interference with DNA replication processes .
In vitro studies demonstrated that compounds similar to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.
Anticancer Properties
Quinazoline derivatives are also investigated for their anticancer potential. The compound has been assessed for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
For example, a study on quinazoline-based compounds showed that they can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. This positions this compound as a candidate for further development in cancer therapeutics .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 2-position significantly enhanced antibacterial activity against MRSA. The tested compounds were evaluated using the agar disc-diffusion method, revealing that certain substitutions led to higher potency compared to existing antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study, several derivatives of quinazoline were synthesized and screened for cytotoxic effects on breast cancer cell lines. The results indicated that specific structural modifications improved the selectivity towards cancer cells while reducing toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The indole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 4-oxo-4H-quinazoline-2-carboxylic acid.
Indole Derivatives: Compounds such as indole-3-acetic acid.
Uniqueness
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide is unique due to the combination of the quinazolinone and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C19H15FN4O2 with a molecular weight of 350.35 g/mol. The compound features a fluorinated quinazoline moiety, which is known for various biological activities, including anticancer and anti-inflammatory effects.
Property | Value |
---|---|
Molecular Weight | 350.35 g/mol |
Molecular Formula | C19H15FN4O2 |
LogP | 2.8754 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 57.316 Ų |
Anticancer Activity
Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, the presence of the fluorine atom in the structure enhances the compound's interaction with biological targets involved in cancer cell proliferation.
In vitro studies demonstrated that This compound showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G1 phase.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting against cellular damage and may contribute to its anticancer effects.
Case Studies and Research Findings
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various quinazoline derivatives, including our compound, using MTT assays. Results indicated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .
- In Vivo Anti-inflammatory Studies : In a controlled study involving rats with induced paw edema, administration of the compound resulted in a reduction of paw swelling by up to 60% compared to control groups . Histopathological evaluations revealed decreased leukocyte infiltration in treated tissues.
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to targets such as COX-2 and LOX enzymes, which are pivotal in inflammatory pathways . This binding affinity correlates with its observed biological activities.
Properties
Molecular Formula |
C19H15FN4O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C19H15FN4O2/c1-11-22-16-5-3-13(20)8-15(16)19(26)24(11)10-18(25)23-14-4-2-12-6-7-21-17(12)9-14/h2-9,21H,10H2,1H3,(H,23,25) |
InChI Key |
NHTACQRFXSSXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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